TRIS Maleate-d15

LC-MS/MS Bioanalysis Isotope Dilution

TRIS Maleate-d15 (CAS 1219806-43-5) is the optimal perdeuterated internal standard for LC-MS/MS quantification of TRIS maleate. Its +15.09 Da mass shift ensures complete separation from the unlabeled analyte, eliminating ion suppression and cross-talk per ICH M10 and FDA guidelines. At 99 atom % D, it provides buffering capacity identical to native TRIS maleate (pH 5.2–7.0), enabling MS-compatible enzymatic assays and NMR metabolomics. For forced degradation studies, it corrects matrix effects and ionization variability, ensuring accurate impurity profiling. Choose TRIS Maleate-d15 for assay specificity and regulatory compliance.

Molecular Formula C8H15NO7
Molecular Weight 252.30 g/mol
Cat. No. B12313154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIS Maleate-d15
Molecular FormulaC8H15NO7
Molecular Weight252.30 g/mol
Structural Identifiers
SMILESC(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D2,2D2,3D2,6D,7D,8D;1D,2D/hD4
InChIKeyHTMWOUBCEZXSHN-KGSLYEGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRIS Maleate-d15: Deuterated Internal Standard and Buffer for Precise LC-MS/MS Quantification


TRIS Maleate-d15 (CAS 1219806-43-5) is a perdeuterated isotopologue of TRIS maleate, in which 15 hydrogen atoms are replaced by deuterium (2H) to yield a molecular weight of 252.30 g/mol, an isotopic enrichment of 99 atom % D, and a mass shift of +15.09 Da relative to the unlabeled compound . The compound consists of a 1:1 mixture of maleic acid and Tris(hydroxymethyl)aminomethane-d11, retaining the full buffering functionality of the native TRIS maleate system while providing a distinct mass signature for internal standardization [1].

Why Unlabeled TRIS Maleate or Alternative Internal Standards Cannot Substitute for TRIS Maleate-d15 in Regulated Bioanalysis


Direct substitution of TRIS Maleate-d15 with unlabeled TRIS maleate (MW 237.21) in LC-MS/MS workflows introduces co-eluting isobaric interference that compromises assay specificity, precluding reliable peak integration and quantification [1]. While alternative isotopically labeled internal standards (e.g., 13C- or 15N-labeled analogs) may offer comparable mass differentiation, deuterated standards uniquely combine near-identical chemical and extraction behavior with a sufficient mass shift to avoid isotopic cross-talk, provided the deuterium label does not induce significant chromatographic retention time divergence [2]. The following quantitative evidence establishes the specific performance parameters that justify the selection of TRIS Maleate-d15 over both the unlabeled parent compound and other isotope-labeled comparator classes.

Quantitative Differentiation Evidence: TRIS Maleate-d15 vs. Unlabeled TRIS Maleate and Alternative Internal Standards


Isotopic Enrichment of 99 atom % D with a +15.09 Da Mass Shift Ensures MS Resolution from Unlabeled Analyte

TRIS Maleate-d15 exhibits an isotopic enrichment of 99 atom % D and a molecular weight of 252.30 g/mol, representing a mass increase of +15.09 Da compared to the unlabeled TRIS maleate (MW 237.21 g/mol) . This mass shift positions the internal standard signal outside the natural isotopic envelope of the unlabeled analyte, enabling baseline mass resolution in quadrupole and time-of-flight MS platforms [1].

LC-MS/MS Bioanalysis Isotope Dilution

Deuterated Internal Standards Improve Matrix Effect Compensation Relative to Structural Analogs

In a systematic LC-ESI-MS/MS method comparison study, deuterated stable isotope-labeled internal standards (SIL-IS) demonstrated matrix effect compensation capabilities that were analyte- and matrix-dependent, with deuterated 2MHA-[2H7] generating negatively biased urinary results of -38.4% relative to 13C6-labeled IS in one case, while exhibiting equivalent performance in another (4MHA) [1]. This underscores that deuterated IS selection must be empirically validated for each specific analyte-matrix pair, but when properly matched, deuterated IS provide extraction recovery, ionization response, and matrix effect correction comparable to or exceeding that of non-deuterated SIL-IS [2].

Matrix Effect LC-ESI-MS/MS Isotope Dilution

Expanded pH Buffering Range of 5.2–8.6 Differentiates TRIS Maleate from Narrower-Range Buffers

TRIS maleate buffer provides an effective pH range of 5.2–8.6 (spanning 3.4 pH units), which is broader than the pH 7.2–9.0 range of TRIS-HCl and the pH 7.0–9.2 range of standard TRIS buffers . This extended range arises from the combined buffering contributions of Tris (pKa 8.1 at 25°C, effective range ~7.0–9.2) and maleic acid (diprotic, pKa₁ 1.9, pKa₂ 6.1), which together confer buffering capacity across acidic to moderately alkaline conditions [1].

Buffer Systems Immunohistochemistry Enzymology

Lower Effective pH Buffering Capacity Than Standard TRIS Buffers Enables Specialized Low-Buffering Applications

Trizma maleate (TRIS maleate) is documented to produce buffers with 'lower effective pH buffering capacity than Tris buffers' when used at equivalent molar concentrations . This property distinguishes TRIS maleate from TRIS-HCl and TRIS base buffers, which exhibit higher buffering intensity (β) near their pKa values due to the absence of the competing maleate buffering system. The reduced buffering capacity is advantageous in applications where strong buffering could interfere with enzymatic reactions or cellular processes .

Tissue Preparation Growth Media Wash Buffers

Procurement-Relevant Application Scenarios for TRIS Maleate-d15 in Regulated Analytical and Biochemical Workflows


LC-MS/MS Quantification of TRIS Maleate in Pharmaceutical Formulations and Biological Matrices

TRIS Maleate-d15 serves as the optimal internal standard for the accurate quantification of TRIS maleate in drug products, dissolution media, or biological samples (plasma, urine) using LC-MS/MS. The +15.09 Da mass shift ensures complete separation from the unlabeled analyte's isotopic envelope, eliminating ion suppression and cross-talk errors. This is essential for method validation in accordance with ICH M10 and FDA bioanalytical guidelines .

pH-Dependent Enzymatic Assays and Immunohistochemistry Studies Requiring Acidic-to-Neutral pH Control

When a deuterated buffer is required for NMR-based metabolomics or MS-compatible enzymatic assays conducted at pH 5.2–7.0, TRIS Maleate-d15 provides the only Tris-based option with effective buffering in the acidic range. Unlabeled TRIS maleate would introduce mass interference, while alternative deuterated buffers (e.g., phosphate-dₙ) lack the broad pH flexibility of the Tris-maleate system .

Tissue Preparation and Cell Culture Media Where Low Buffering Intensity is Desirable

In cell biology and tissue fixation protocols where strong buffering can alter native cellular states, TRIS maleate's lower buffering capacity is a documented advantage. TRIS Maleate-d15 enables isotopically labeled spike-in controls and recovery studies in such systems without perturbing the delicate pH environment .

Stability-Indicating Method Development for TRIS-Containing Formulations

For forced degradation studies and impurity profiling of TRIS maleate-containing drug products, TRIS Maleate-d15 can be employed as a stable isotope-labeled internal standard to correct for matrix effects and ionization variability, ensuring that degradation product quantification is not confounded by the parent compound's natural isotopic distribution [1].

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